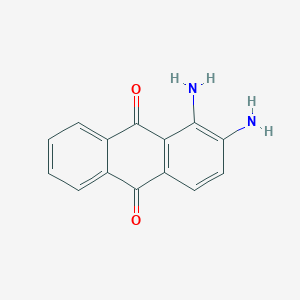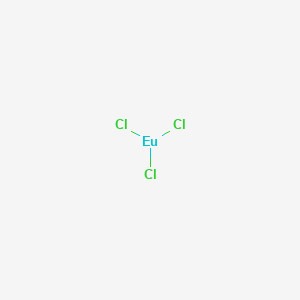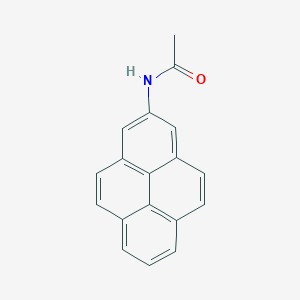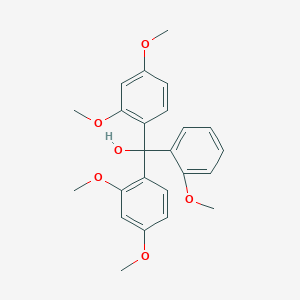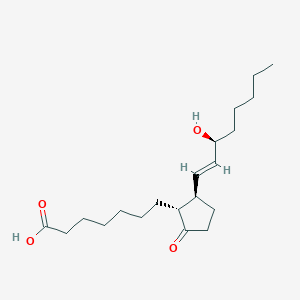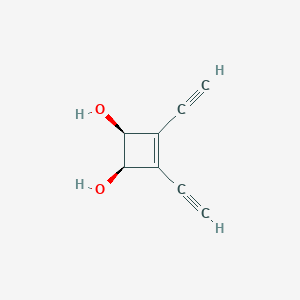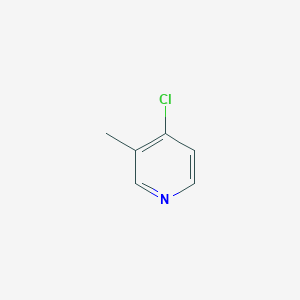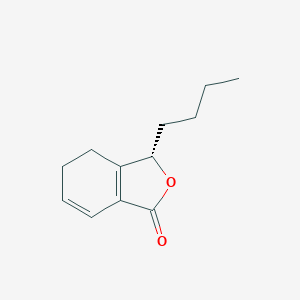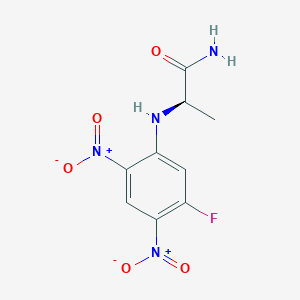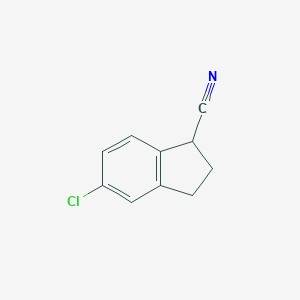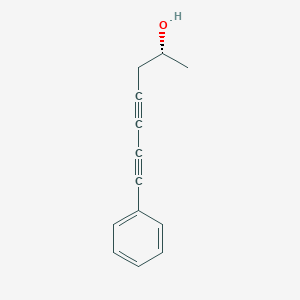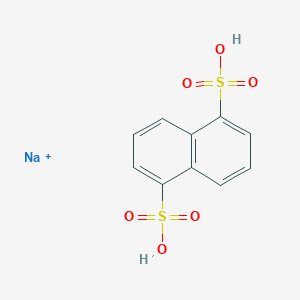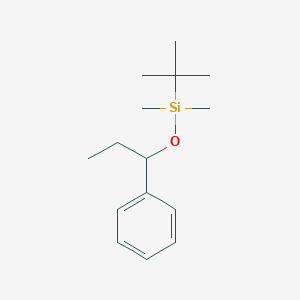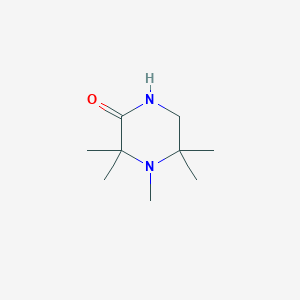
3,3,4,5,5-Pentamethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,5,5-Pentamethylpiperazin-2-one, also known as PMP, is a cyclic organic compound that has been used in various scientific research studies. PMP has a unique structure that makes it useful in many chemical reactions.
Mécanisme D'action
The mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one is not fully understood. However, studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can act as a nucleophile and can form stable complexes with transition metals. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
3,3,4,5,5-Pentamethylpiperazin-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3,4,5,5-Pentamethylpiperazin-2-one in lab experiments is its versatility. 3,3,4,5,5-Pentamethylpiperazin-2-one can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one is also readily available and relatively inexpensive. However, one of the limitations of using 3,3,4,5,5-Pentamethylpiperazin-2-one is its toxicity. 3,3,4,5,5-Pentamethylpiperazin-2-one can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling 3,3,4,5,5-Pentamethylpiperazin-2-one.
Orientations Futures
There are many future directions for the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in scientific research. One area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in the synthesis of new compounds with potential therapeutic applications. Another area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one as a reagent in organic chemistry for the preparation of amides and esters. Additionally, further studies are needed to fully understand the mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one and its potential as a therapeutic agent.
Méthodes De Synthèse
3,3,4,5,5-Pentamethylpiperazin-2-one can be synthesized through various methods, including the reaction of 2,2,4,4-tetramethylpiperidine with acetic anhydride and the reaction of 2,2,4,4-tetramethylpiperidine with phthalic anhydride. The latter method is more commonly used as it produces a higher yield of 3,3,4,5,5-Pentamethylpiperazin-2-one. The reaction involves the addition of phthalic anhydride to 2,2,4,4-tetramethylpiperidine in the presence of a catalyst such as zinc chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3,3,4,5,5-Pentamethylpiperazin-2-one has been used in various scientific research studies, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. 3,3,4,5,5-Pentamethylpiperazin-2-one is a versatile compound that can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been used as a reagent in organic chemistry for the preparation of amides and esters.
Propriétés
Numéro CAS |
135841-33-7 |
|---|---|
Nom du produit |
3,3,4,5,5-Pentamethylpiperazin-2-one |
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,3,4,5,5-pentamethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12) |
Clé InChI |
IMLQMPHRPAAEOF-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)C(N1C)(C)C)C |
SMILES canonique |
CC1(CNC(=O)C(N1C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



